molecular formula C18H12N2O5 B3011238 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 404362-00-1

3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B3011238
CAS No.: 404362-00-1
M. Wt: 336.303
InChI Key: FQWVCJWPMFSUBQ-UHFFFAOYSA-N
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Description

3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one ( 404362-00-1) is a synthetic hybrid molecule that incorporates a coumarin core linked to a 1,3,4-oxadiazole ring, forming a privileged scaffold in medicinal chemistry research . This structural motif is of significant interest for developing novel therapeutic agents, particularly in the fields of infectious diseases and neurodegenerative disorders. The coumarin nucleus is widely recognized for its broad biological activities, including antibacterial properties , while the 1,3,4-oxadiazole moiety is known to contribute to potent cholinesterase inhibitory activity . The specific substitution with a 2-hydroxyphenyl group on the oxadiazole ring may further influence the compound's binding affinity and biological profile. This compound is a key intermediate for researchers exploring multi-target directed ligands (MTDLs), especially for complex conditions like Alzheimer's disease. Hybrid molecules combining coumarin and 1,3,4-oxadiazole have demonstrated promising in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with antioxidant and anti-inflammatory properties, making them valuable probes for investigating new anti-Alzheimer pathways . Furthermore, structurally related 1,3,4-oxadiazole-chromen-2-one hybrids have shown notable in vitro efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, positioning them as potential leads for novel antimicrobial agents . Chemical Specification:

Properties

IUPAC Name

3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-19-16(25-17)12-4-2-3-5-14(12)21/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWVCJWPMFSUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic derivative belonging to the class of oxadiazole and chromone compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19N3O4
  • Molecular Weight : 375.39 g/mol
  • CAS Number : 330157-43-2

Biological Activity Overview

The biological activities of this compound have been primarily attributed to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the oxadiazole moiety is particularly significant due to its known biological effects.

1. Antioxidant Activity

Research indicates that compounds containing oxadiazole structures exhibit notable antioxidant capabilities. The antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

StudyFindings
Umesha et al. (2009)Demonstrated that similar oxadiazole derivatives exhibited significant free radical scavenging activity.
Recent StudiesShowed that the compound effectively reduces reactive oxygen species (ROS) in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in various cell lines. In vitro studies have indicated that it can inhibit the expression of pro-inflammatory cytokines and enzymes.

StudyFindings
Lee et al. (2021)Reported that treatment with related chromone compounds significantly decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages.
MechanismThe compound may inhibit NF-κB signaling pathways, which are critical in inflammatory responses.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.

Pathogen TestedActivity
Staphylococcus aureusModerate inhibition observed in agar diffusion tests.
Escherichia coliSignificant antibacterial activity noted at higher concentrations.

4. Anticancer Potential

The anticancer activity of this compound has been explored through various mechanisms:

  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Cancer Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15Induction of apoptosis via caspase activation.
MCF-7 (breast cancer)20Inhibition of cell proliferation through cell cycle arrest at the G1 phase.

Case Studies

Several case studies have highlighted the pharmacological effects of similar compounds:

  • Study on Oxadiazole Derivatives : A comprehensive study involving various oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in animal models.
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of related chromone compounds in treating inflammatory diseases and cancers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name / ID Substituents on Oxadiazole Coumarin Substituents Molecular Weight Notable Properties / Applications
Target Compound 2-Hydroxyphenyl 7-Methoxy ~336.3 (calc.) Potential enzyme inhibitor (α-glucosidase/α-amylase)
CD-30 () Benzophenone (methyl-ortho, iodo-para) 7-Methoxy - Dual α-glucosidase/α-amylase inhibitor
CD-31 () Benzophenone (dimethyl-ortho) 7-Methoxy - Enhanced inhibitory activity vs. CD-30
CAS 337484-06-7 () 3-Methoxyphenyl 7-Hydroxy, 6-hexyl 420.46 Discontinued; alkyl chain may affect solubility
7-((5-(2-Bromophenyl)-...) () 2-Bromophenyl 7-Methoxy (via linker) 399.19 Bromine increases molecular weight; potential halogen bonding
2-[5-(2-Hydroxyphenyl)-...] () 2-Hydroxyphenyl Benzo[f]chromenone 356.33 Extended aromatic system; higher melting point (205–207°C)
CAS 677310-71-3 () 2-Aminophenyl None (base coumarin) 305.29 Amino group enhances electron density

Physicochemical Properties

  • Solubility : The hydroxyl and methoxy groups in the target compound likely improve water solubility compared to alkylated derivatives (e.g., CAS 337484-06-7) .
  • Thermal Stability: The benzo[f]chromenone analog () has a higher melting point (205–207°C), suggesting that extended aromatic systems enhance stability .

Q & A

Q. What are the standard synthetic routes for 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one?

The compound is typically synthesized via a multi-step protocol:

  • Step 1 : React 7-methoxy-2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol.
  • Step 2 : Use catalytic piperidine to facilitate cyclization, forming the 1,3,4-oxadiazole ring.
  • Step 3 : Purify via recrystallization from solvents like ethanol or methanol . Key intermediates and products are confirmed using 1^1H NMR, IR, and UV/vis spectroscopy to verify the oxadiazole linkage and coumarin core .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • 1^1H NMR : Peaks at δ 6.8–8.2 ppm confirm aromatic protons; δ 3.8–4.2 ppm indicates the methoxy group.
  • IR : Stretching bands at 1700–1750 cm1^{-1} (C=O of coumarin) and 1600–1650 cm1^{-1} (C=N of oxadiazole).
  • UV/vis : Absorbance maxima near 300–350 nm (π→π* transitions in the conjugated system) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during oxadiazole formation?

Variables to optimize include:

  • Solvent polarity : Higher polarity (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst loading : Adjust piperidine concentration (0.1–0.5 equivalents) to balance reaction rate and byproduct formation.
  • Temperature : Prolonged reflux (8–12 hours) improves completion but risks decomposition; monitor via TLC . Comparative studies using Design of Experiments (DoE) can systematically evaluate interactions between variables .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected 1^11H NMR shifts)?

Contradictions may arise from:

  • Tautomerism : The oxadiazole ring can exhibit keto-enol tautomerism, altering proton environments.
  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates).
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure with SHELXL. Refinement parameters (e.g., R-factor < 5%) ensure accuracy .

Q. What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., HCV NS5B polymerase) at varying concentrations (IC50_{50} determination).
  • Cell-based models : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.
  • Molecular docking : Simulate binding interactions with enzyme active sites (e.g., PyMOL, AutoDock) to rationalize structure-activity relationships .

Q. How to validate crystallographic data for structural confirmation?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Cross-validate using residual density maps (e.g., Fo-Fc maps) to detect missed hydrogen bonds or disorder .
  • Deposition : Compare with Cambridge Structural Database (CSD) entries for similar coumarin-oxadiazole hybrids .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/BandsInterpretation
1^1H NMRδ 6.8–8.2 (m, Ar-H)Aromatic protons
δ 3.8 (s, OCH3_3)Methoxy group
IR1700–1750 cm1^{-1}Coumarin C=O stretch
1600–1650 cm1^{-1}Oxadiazole C=N stretch
UV/vis (EtOH)λmax_{\text{max}} = 310–330 nmConjugated π-system transition

Q. Table 2. Troubleshooting Synthesis Challenges

IssueSolutionReference
Low yield (<40%)Increase reflux time (8–12 hrs) or switch to DMF
Uncyclized intermediatesAdd 0.3–0.5 eq piperidine; monitor via TLC
Spectral inconsistenciesPerform X-ray crystallography with SHELXL

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